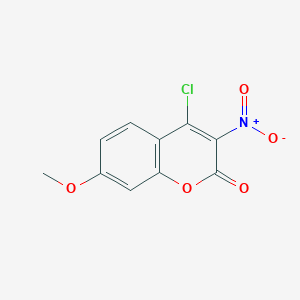

4-Chloro-7-methoxy-3-nitrocoumarin

Description

Synthesis of 4-Hydroxy-7-methoxycoumarin (B561722)

A common and effective method for synthesizing the 4-hydroxy-7-methoxycoumarin precursor is through a condensation reaction using appropriately substituted phenols or o-hydroxyketones. One established route involves the reaction of 2-hydroxy-4-methoxyacetophenone with diethyl carbonate in the presence of a strong base like sodium hydride (NaH) or metallic sodium. chemicalbook.comacs.org

The reaction mechanism begins with the deprotonation of the ketone by the base, followed by a nucleophilic attack on the diethyl carbonate. Subsequent intramolecular cyclization and elimination of ethanol (B145695) yield the target 4-hydroxy-7-methoxycoumarin.

Reaction Scheme:

Reactants: 2-Hydroxy-4-methoxyacetophenone, Diethyl Carbonate

Catalyst/Base: Sodium Hydride (NaH) or Sodium (Na)

Process: The reactants are typically heated to facilitate the condensation and cyclization, followed by acidification to precipitate the product. chemicalbook.com

An alternative approach is the Pechmann condensation, where 7-methoxyresorcinol is reacted with a β-ketoester, such as ethyl acetoacetate, under acidic catalysis. However, for obtaining a 4-hydroxy substituent, using reagents like diethyl malonate is more appropriate.

Nitration of 4-Hydroxy-7-methoxycoumarin

Once the 4-hydroxy-7-methoxycoumarin precursor is obtained, the next step is the introduction of a nitro group (-NO₂) at the C3 position of the coumarin (B35378) ring. This is achieved through an electrophilic aromatic substitution reaction. The hydroxyl group at C4 and the methoxy (B1213986) group at C7 are electron-donating, activating the ring, while the C3 position is particularly susceptible to nitration.

The typical procedure involves treating 4-hydroxy-7-methoxycoumarin with a nitrating agent. A common method uses a mixture of concentrated nitric acid (HNO₃) and a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or glacial acetic acid. scispace.com The reaction is highly exothermic and requires careful temperature control, often being carried out in an ice bath (0-5°C) to prevent over-nitration and the formation of unwanted byproducts. scispace.commaxwellsci.com

Reaction Conditions:

Substrate: 4-Hydroxy-7-methoxycoumarin

Reagents: Concentrated Nitric Acid (HNO₃) and Concentrated Sulfuric Acid (H₂SO₄)

Temperature: 0-5°C scispace.com

Product: 4-Hydroxy-7-methoxy-3-nitrocoumarin (B2685137)

The nitronium ion (NO₂⁺), generated in situ from the acid mixture, acts as the electrophile, attacking the electron-rich C3 position to yield the desired product. maxwellsci.com

Chlorination of 4-Hydroxy-7-methoxy-3-nitrocoumarin

The final step in the synthesis is the conversion of the 4-hydroxy group of 4-hydroxy-7-methoxy-3-nitrocoumarin into a chloro group. This transformation is a nucleophilic substitution reaction, typically accomplished using a strong chlorinating agent.

Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this type of chlorination of a hydroxyl group on a heterocyclic ring. google.comresearchgate.net The reaction is generally carried out by heating the nitrated coumarin with an excess of the chlorinating agent, sometimes in an inert solvent like toluene (B28343) or acetonitrile. google.com

Reaction Scheme:

Substrate: 4-Hydroxy-7-methoxy-3-nitrocoumarin

Chlorinating Agent: Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂)

Conditions: The mixture is typically heated under reflux for several hours to ensure complete conversion. google.com

Product: 4-Chloro-7-methoxy-3-nitrocoumarin

This step yields the final target compound, which can then be isolated and purified.

Table 1: Summary of Synthetic Steps

| Step | Reaction | Key Reagents | Typical Conditions | Product |

|---|---|---|---|---|

| 1 | Precursor Synthesis | 2-Hydroxy-4-methoxyacetophenone, Diethyl Carbonate, Sodium Hydride | Heating/Reflux, followed by acidification | 4-Hydroxy-7-methoxycoumarin chemicalbook.com |

| 2 | Nitration | Concentrated Nitric Acid, Concentrated Sulfuric Acid | 0-5°C | 4-Hydroxy-7-methoxy-3-nitrocoumarin scispace.commaxwellsci.com |

| 3 | Chlorination | Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂) | Heating/Reflux | This compound google.comresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-methoxy-3-nitrochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO5/c1-16-5-2-3-6-7(4-5)17-10(13)9(8(6)11)12(14)15/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREANCBZYHJXQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(C(=O)O2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Purification and Isolation Techniques for 4 Chloro 7 Methoxy 3 Nitrocoumarin

Following the chlorination reaction, the first step in the workup procedure is to carefully quench the excess chlorinating agent. This is typically done by slowly pouring the reaction mixture onto crushed ice or into ice-cold water. This process hydrolyzes the reactive phosphorus oxychloride or thionyl chloride and precipitates the crude solid product. maxwellsci.com

The crude product is then collected by vacuum filtration and washed thoroughly with cold water to remove any remaining acids and water-soluble impurities. researchgate.net Further purification can be achieved through one or more of the following methods:

Recrystallization: This is a primary technique for purifying solid organic compounds. The crude 4-Chloro-7-methoxy-3-nitrocoumarin is dissolved in a suitable hot solvent or a solvent mixture (e.g., ethanol (B145695), ethyl acetate, or a mixture thereof), and then allowed to cool slowly. chemicalbook.com The pure compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is crucial and is determined by the solubility characteristics of the compound.

Column Chromatography: For separating the target compound from closely related impurities or unreacted starting materials, silica (B1680970) gel column chromatography is highly effective. nih.gov The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with silica gel. A solvent system (eluent), typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), is passed through the column. nih.gov The components of the mixture separate based on their differing affinities for the silica gel stationary phase, allowing for the collection of pure fractions of this compound.

Washing: In some cases, washing the crude product with a specific solvent in which the impurities are soluble but the product is not can be an effective purification step. For instance, washing with cold ethanol or diethyl ether can remove certain organic impurities. chemicalbook.com

The purity of the final isolated product is typically confirmed by analytical techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods like NMR (Nuclear Magnetic Resonance) and FT-IR (Fourier-Transform Infrared Spectroscopy). scispace.comresearchgate.net

Chemical Reactivity and Transformation Pathways of 4 Chloro 7 Methoxy 3 Nitrocoumarin

Nucleophilic Substitution Reactions at C-4 Position

The chlorine atom at the C-4 position of the coumarin (B35378) ring is susceptible to nucleophilic attack, a feature that has been extensively exploited for the introduction of various functionalities. This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitro group and the carbonyl group of the lactone ring.

The reaction of 4-chloro-7-methoxy-3-nitrocoumarin with a diverse range of primary and secondary amines, as well as aniline (B41778) derivatives, proceeds readily to yield the corresponding 4-amino-substituted coumarins. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The nucleophilic substitution at the C-4 position is a key step in the synthesis of various biologically active molecules.

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary/Secondary Amine | 4-Amino-7-methoxy-3-nitrocoumarin derivative |

| This compound | Aniline derivative | 4-(Arylamino)-7-methoxy-3-nitrocoumarin derivative |

This table summarizes the general reaction of this compound with amines and aniline derivatives.

The C-4 position is also reactive towards thiol nucleophiles. The addition of thiols to the activated double bond of the coumarin system can be utilized in bioconjugation strategies. nih.gov Cysteine residues in proteins, containing a thiol group, can react with such activated coumarins, leading to the formation of a stable covalent bond. This approach is valuable for labeling proteins with fluorescent coumarin tags or for the development of targeted therapeutic agents. The reaction typically proceeds via a Michael-type addition.

| Reactant 1 | Nucleophile | Product | Application |

| This compound | Thiol (e.g., Cysteine) | 4-Thioether-7-methoxy-3-nitrocoumarin | Bioconjugation, Protein Labeling |

This table illustrates the reaction of this compound with thiols for bioconjugation purposes.

Transformations Involving the Nitro Group

The nitro group at the C-3 position is a versatile functional group that can undergo a variety of chemical transformations, providing access to a wide range of heterocyclic structures.

The reduction of the nitro group is a key transformation that can lead to the formation of new ring systems. For instance, the reductive coupling of 4-chloro-3-nitrocoumarin (B1585357) with α-bromoacetophenone, followed by intramolecular cyclization, has been employed to synthesize 2-aryl-substituted chromeno[3,4-b]pyrrol-4(3H)-ones. rsc.org This reaction proceeds through the initial reduction of the nitro group to a nitroso or hydroxylamine (B1172632) intermediate, which then participates in the cyclization process. rsc.org

The electron-withdrawing nitro group activates the C3-C4 double bond of the coumarin ring, enabling it to act as a dienophile in Diels-Alder reactions. nih.govmasterorganicchemistry.comresearchgate.net These [4+2] cycloaddition reactions with various dienes provide a powerful tool for the construction of complex polycyclic frameworks. nih.govmasterorganicchemistry.comresearchgate.net For example, the reaction of 3-nitrocoumarins with dienes like 2,3-dimethyl-1,3-butadiene (B165502) can lead to the formation of nitrotetrahydrobenzo[c]chromenones. nih.gov The regioselectivity and stereoselectivity of these reactions are influenced by the nature of the diene and the reaction conditions. nih.govmasterorganicchemistry.com

| Diene | Dienophile | Product Type |

| 2,3-Dimethyl-1,3-butadiene | 3-Nitrocoumarin (B1224882) derivative | Nitrotetrahydrobenzo[c]chromenone |

| (E)-Piperylene | 3-Nitrocoumarin derivative | Nitrotetrahydrobenzo[c]chromenone |

| Isoprene | 3-Nitrocoumarin derivative | Nitrotetrahydrobenzo[c]chromenone |

This table provides examples of dienes used in Diels-Alder reactions with 3-nitrocoumarin derivatives.

Reactivity of the Methoxy (B1213986) Group at C-7

The methoxy group at the C-7 position is generally less reactive than the chloro and nitro groups. However, under certain conditions, it can be cleaved to yield the corresponding 7-hydroxycoumarin derivative. This demethylation is typically achieved using strong acids such as hydrobromic acid or Lewis acids like boron tribromide. The resulting hydroxyl group can then be further functionalized, providing another handle for chemical modification.

Selective O-Demethylation Reactions and Phenolic Derivatives

The conversion of the 7-methoxy group of coumarin derivatives to a 7-hydroxy group is a critical transformation, as the resulting phenolic derivatives often exhibit enhanced biological activity and provide a handle for further functionalization. While direct O-demethylation studies on this compound are not extensively documented in the provided results, the demethylation of analogous 7-methoxycoumarins is well-established, with boron tribromide (BBr₃) being a primary reagent for this purpose. chem-station.comcommonorganicchemistry.com

The mechanism of BBr₃-mediated demethylation involves the formation of an ether-boron complex, followed by nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the O-methyl bond. chem-station.comnih.gov This reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) (DCM) at temperatures ranging from 0 °C to room temperature. commonorganicchemistry.com The high reactivity of BBr₃ necessitates careful handling and quenching procedures. chem-station.com

An alternative, though often requiring harsher conditions, is the use of strong protic acids like hydrobromic acid (HBr) at elevated temperatures. chem-station.com Strong nucleophiles, such as thiolates in polar aprotic solvents, can also effect O-demethylation. commonorganicchemistry.com

The resulting 7-hydroxy-4-substituted-3-nitrocoumarins are valuable intermediates. For instance, 7-hydroxy-4-methylcoumarin can be nitrated to produce 7-hydroxy-4-methyl-6-nitrocoumarin and 7-hydroxy-4-methyl-8-nitrocoumarin, demonstrating the reactivity of the benzene (B151609) ring of the coumarin system to electrophilic substitution. jetir.orgscispace.com

Table 1: Reagents for O-Demethylation of Methoxycoumarins

| Reagent | Typical Conditions | Mechanism | Notes |

| Boron tribromide (BBr₃) | Dichloromethane (DCM), 0 °C to RT | Lewis acid-mediated cleavage | Highly effective, requires anhydrous conditions chem-station.comcommonorganicchemistry.com |

| Hydrobromic acid (HBr) | High temperature (e.g., 130 °C) | Brønsted acid-mediated cleavage | Harsher conditions, may affect other functional groups chem-station.com |

| Thiolates (e.g., NaSMe) | Polar aprotic solvent (e.g., DMF), reflux | Nucleophilic demethylation | Strong nucleophile required researchgate.net |

Other Chemical Modifications and Derivatizations of the Coumarin Core

The 4-chloro-3-nitrocoumarin scaffold is highly amenable to further chemical modifications, largely driven by the reactivity of the chloro substituent at the 4-position, which is activated by the adjacent electron-withdrawing nitro group. This makes it an excellent electrophile for nucleophilic substitution reactions.

A significant transformation pathway involves the reaction of 4-chloro-3-nitrocoumarin with nucleophiles to construct fused heterocyclic systems. For example, the reaction with α-bromoacetophenones in the presence of a base leads to the formation of 2-aryl-substituted chromeno[3,4-b]pyrrol-4(3H)-ones. This process occurs through a base-mediated reductive coupling followed by an intramolecular cyclization. rsc.org

The versatility of the 4-chloro-3-nitrocoumarin core is further demonstrated by its use as a precursor in multi-component reactions. For instance, treatment of 4-hydroxycoumarin (B602359) with a Vilsmeier reagent (DMF/POCl₃) can yield 4-chloro-3-formylcoumarin. This intermediate, upon reaction with sodium azide (B81097) and cyanoacetamide, can be converted into complex fused heterocyclic systems like tetrazolo[4',5':1]pyrido[2,3-c]coumarins. sciensage.info

Furthermore, the nitro group itself can be a site for chemical transformation. Reduction of the nitro group to an amino group furnishes 3-aminocoumarin (B156225) derivatives, which are valuable building blocks for the synthesis of other compounds, including azo dyes. researchgate.net

Table 2: Examples of Derivatization Reactions of the 4-Chloro-3-nitrocoumarin Core

| Reactant(s) | Key Reagents/Conditions | Product Type | Reference |

| α-Bromoacetophenone | Base | 2-Arylchromeno[3,4-b]pyrrol-4(3H)-one | rsc.org |

| (Following conversion to 4-chloro-3-formylcoumarin) Sodium azide, Cyanoacetamide | Triethylamine, DMF | Tetrazolo[4',5':1]pyrido[2,3-c]coumarin | sciensage.info |

| (Following reduction of nitro group) Diazonium salt formation, coupling with phenols | Iron, Acidic medium; NaNO₂, HCl; Phenol | Azo dyes of coumarin | researchgate.net |

Spectroscopic Data for this compound Not Available in Public Databases

A thorough search of scientific literature and chemical databases has revealed no published experimental or calculated spectroscopic data for the specific compound This compound .

While extensive spectroscopic information exists for structurally related compounds, such as 4-chloro-3-nitrocoumarin, 4-chloro-7-methyl-3-nitrocoumarin (B3043083), and various other 7-methoxycoumarin (B196161) derivatives, this information cannot be accurately extrapolated to generate a reliable and scientifically valid analysis for the target molecule. ceon.rsrsc.orguni.lunih.govrsc.org The precise electronic and steric effects of the substituents at the C-3, C-4, and C-7 positions of the coumarin ring system uniquely influence the spectral properties. Therefore, using data from analogous compounds would result in an inaccurate and speculative article, failing to meet the required standards of scientific rigor.

Detailed analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and Vibrational Spectroscopy (FT-IR and FT-Raman) are essential for the definitive structural elucidation of a specific chemical entity. ceon.rs However, without access to experimental spectra or peer-reviewed computational studies for this compound, it is not possible to provide the detailed analysis and data tables requested in the article outline.

Further research or synthesis and subsequent analytical characterization of the compound would be required to generate the data necessary to construct the specified article.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 7 Methoxy 3 Nitrocoumarin

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for probing the electronic transitions within a molecule. The chromophoric system of 4-Chloro-7-methoxy-3-nitrocoumarin, which comprises the coumarin (B35378) nucleus substituted with auxochromic (methoxy) and chromophoric (nitro, chloro) groups, gives rise to a characteristic absorption spectrum. The spectrum is primarily defined by π → π* and n → π* transitions.

The core coumarin structure inherently possesses delocalized π-electrons, leading to strong π → π* absorption bands. The presence of the electron-donating methoxy (B1213986) group at the 7-position and the electron-withdrawing nitro group at the 3-position extends this conjugation and significantly influences the energy of these transitions. Specifically, the nitro group is known to enhance absorption in the 300–400 nm range. In analogous compounds like 4-hydroxy-7-methoxy-3-nitrocoumarin (B2685137), the introduction of the nitro group leads to a noticeable bathochromic (red) shift compared to the parent 7-methoxycoumarin (B196161), which absorbs around 315 nm.

The weaker n → π* transitions, arising from the non-bonding electrons on the oxygen atoms of the carbonyl and nitro groups, are also expected. These transitions are typically observed as lower-intensity shoulders or bands at longer wavelengths than the primary π → π* absorptions. The photophysical behavior of the related 3-chloro-7-methoxy-4-methylcoumarin is dictated by the relative energies of its lowest singlet excited states, S1(π,π) and S2(n,π), with solvent polarity playing a key role in modulating the energy gap between them. ulisboa.pt Increasing solvent polarity tends to increase this energy gap, affecting the rates of non-radiative decay processes like internal conversion. ulisboa.pt

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength (λmax) Range | Molar Absorptivity (ε) | Involved Orbitals |

|---|---|---|---|

| π → π* | 300 - 400 nm | High ( > 10,000 L·mol⁻¹·cm⁻¹) | Electrons from the conjugated coumarin ring system |

Mass Spectrometry Techniques (e.g., HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition and, consequently, the molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₁₀H₆ClNO₅. HRMS analysis, often using soft ionization techniques like Electrospray Ionization (ESI), would be expected to show a prominent peak for the protonated molecule, [M+H]⁺, or other adducts such as the sodium adduct, [M+Na]⁺. The measured mass of these ions would be compared to the calculated theoretical mass. A mass accuracy value, typically below 5 parts per million (ppm), provides unambiguous confirmation of the molecular formula.

While specific experimental data for this compound is not publicly available, predicted data for the closely related 4-chloro-7-methyl-3-nitrocoumarin (B3043083) (C₁₀H₆ClNO₄) shows expected adducts for [M+H]⁺, [M+Na]⁺, and [M+K]⁺. uni.lu The isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable, providing further structural confirmation. The M and M+2 peaks would appear with this characteristic intensity ratio, separated by approximately 2 Da.

Table 2: Calculated HRMS Data for this compound (C₁₀H₆ClNO₅)

| Adduct | Molecular Formula of Adduct | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M]⁺ | [C₁₀H₆³⁵ClNO₅]⁺ | 254.9856 |

| [M+H]⁺ | [C₁₀H₇³⁵ClNO₅]⁺ | 255.9934 |

| [M+Na]⁺ | [C₁₀H₆³⁵ClNNaO₅]⁺ | 277.9754 |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Although the specific crystal structure of this compound has not been reported in the literature, analysis of closely related structures provides a strong basis for predicting its solid-state characteristics. For instance, the crystal structure of 4-Chloro-7-(iodoacetyl)amino-3-methoxy-isocoumarin demonstrates that the core isocoumarin (B1212949) ring system is highly planar. nih.gov Similarly, studies on 3-Acetyl-7-methoxycoumarin reveal a coplanar arrangement of the lactone and benzene (B151609) rings. researchgate.net It is therefore highly probable that the coumarin backbone of this compound is also planar.

The substituents will adopt specific orientations relative to this plane. The nitro group at the C3 position is likely to be slightly twisted out of the main ring plane to minimize steric strain. The packing of molecules in the crystal lattice would be governed by a combination of intermolecular forces. Based on the structure of 3-Acetyl-7-methoxycoumarin, weak C—H⋯O hydrogen bonds and π–π stacking interactions are expected to be significant. researchgate.net The presence of the chlorine atom introduces the possibility of halogen bonding (C—Cl⋯O or C—Cl⋯π interactions), which can be a significant directional force in crystal engineering. The crystal structure of 4-(2-Fluorophenyl)-7-methoxycoumarin, for example, shows the existence of intermolecular C–F···H–C interactions that contribute to the crystal packing. beilstein-journals.org

Table 3: Representative Crystallographic Data from an Analogous Coumarin (3-Acetyl-7-methoxycoumarin)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.1501 (6) |

| b (Å) | 8.0640 (8) |

| c (Å) | 9.685 (1) |

| α (°) | 80.247 (13) |

| β (°) | 69.517 (10) |

| γ (°) | 72.896 (11) |

| Volume (ų) | 498.60 (9) |

| Z (molecules/unit cell) | 2 |

Data from Han et al. (2005) for 3-Acetyl-7-methoxycoumarin, a structurally related compound, illustrating typical parameters. researchgate.net

Computational and Theoretical Investigations of 4 Chloro 7 Methoxy 3 Nitrocoumarin and Its Electronic Structure

Density Functional Theory (DFT) Calculations for Molecular Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and solids. nih.gov It has become a popular tool for calculations in solid-state physics and for modeling molecular crystals. nih.gov DFT calculations are instrumental in optimizing the molecular geometry of 4-Chloro-7-methoxy-3-nitrocoumarin to its most stable conformation, providing a foundational understanding of its three-dimensional structure. These calculations also yield crucial electronic properties, including the distribution of electron density, which is fundamental to understanding the molecule's chemical behavior.

Theoretical studies on related compounds, such as 4-chloro-7-nitrobenzofurazan, have utilized DFT with the B3LYP method and a 6-311++G(d,p) basis set to calculate molecular geometry, harmonic vibrational frequencies, and bonding features in the ground state. nih.gov Similar DFT approaches can be applied to this compound to obtain detailed information about its bond lengths, bond angles, and dihedral angles, offering a precise picture of its molecular architecture. Furthermore, Time-Dependent DFT (TD-DFT) can be employed to calculate electronic absorption spectra, predicting the wavelengths at which the molecule absorbs light and providing insights into its photophysical properties. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, FMO analysis can predict the most probable sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule highlights the regions of high electron density (nucleophilic centers) and low electron density (electrophilic centers). This analysis is crucial for predicting how the molecule will interact with other chemical species and for understanding its reaction mechanisms. numberanalytics.com For instance, in reactions, the HOMO of one molecule interacts with the LUMO of another, and the symmetry of these orbitals can determine the stereochemical outcome. numberanalytics.comwikipedia.org While highly effective for small molecules, the application of FMO theory to larger systems can be challenging due to the delocalized nature of canonical molecular orbitals. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map is plotted over the electron density surface, with different colors representing different values of the electrostatic potential.

In the MEP analysis of this compound, regions of negative potential (typically colored in shades of red) indicate areas with an excess of electrons, which are prone to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) signify electron-deficient areas that are susceptible to nucleophilic attack. Green areas represent neutral or near-neutral potential. This visual representation of the charge distribution provides intuitive insights into the molecule's reactivity and intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.defaccts.de It transforms the complex, delocalized molecular orbitals into a more intuitive Lewis-like structure, making it easier to understand the chemical bonding within the molecule. wisc.edubatistalab.com

Theoretical Insights into Reaction Mechanisms and Regioselectivity

For instance, theoretical investigations into the reactions of similar compounds have successfully explained the regioselectivity observed in experimental results. nih.gov In the case of this compound, which has multiple potential reactive sites, theoretical calculations can predict which site is most likely to react under specific conditions. This is achieved by comparing the activation energies of different possible reaction pathways. The pathway with the lowest activation energy is the most kinetically favorable and will be the dominant reaction route, thus explaining the regioselectivity. Such studies have been instrumental in understanding the formation of various heterocyclic compounds from coumarin (B35378) precursors. rsc.org

Quantum Chemical Descriptors and Structure-Reactivity Correlations

A variety of quantum chemical descriptors can be calculated to quantify the reactivity of this compound and to establish structure-reactivity relationships. These descriptors, derived from the electronic structure calculations, provide a quantitative measure of different aspects of the molecule's reactivity.

Key quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule.

Electron Affinity (A): The energy released when an electron is added to the molecule.

Electronegativity (χ): The ability of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to deformation of its electron cloud.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A global reactivity index that measures the electrophilic character of a molecule.

By calculating these descriptors for this compound and its derivatives, it is possible to establish correlations between their molecular structure and their observed reactivity. This information is invaluable for designing new molecules with specific desired properties and for predicting the outcome of chemical reactions.

Structure Activity Relationship Sar Investigations of 4 Chloro 7 Methoxy 3 Nitrocoumarin and Its Analogs

Impact of Halogen Substituents on Biological Activities

The presence and nature of a halogen substituent can significantly modulate the pharmacological profile of a coumarin (B35378) derivative. In the case of 4-Chloro-7-methoxy-3-nitrocoumarin, the chlorine atom at the C-4 position is a key structural feature. While specific SAR studies comparing different halogens (F, Br, I) at this position for this exact compound are limited, the chloro group is known to be an important contributor to the reactivity and biological activity in related compounds. For instance, 4-Chloro-3-nitrocoumarin (B1585357) serves as a valuable precursor for the synthesis of more complex heterocyclic systems, indicating the role of the chlorine atom in facilitating chemical transformations. rsc.org

In a related structure, 4-Chloro-7-(iodoacetyl)amino-3-methoxy-isocoumarin, the chloro substituent is part of a molecule designed as an inhibitor of human neutrophil elastase (HNE). nih.gov The halogen, being an electron-withdrawing group, can influence the electronic distribution of the entire ring system, affecting how the molecule interacts with biological targets. Further investigation into substituting the C-4 chlorine with other halogens would be necessary to systematically elucidate its role in modulating the biological activities of this specific coumarin scaffold.

Role of the Nitro Group in Modulating Molecular Interactions and Biological Responses

The nitro group (NO₂) at the C-3 position is a powerful modulator of the molecule's properties and plays a pivotal role in its biological activity. As a potent electron-withdrawing group, the NO₂ moiety significantly impacts the electronic characteristics and polarity of the coumarin ring. nih.gov This can enhance interactions with amino acid residues within protein targets. nih.gov

The nitro group is often considered both a pharmacophore (a molecular feature necessary for pharmacological activity) and a toxicophore (a group responsible for toxic effects), primarily because it can trigger intracellular redox reactions that can lead to cytotoxicity. nih.gov In the broader context of nitro compounds, this functional group is integral to the biological activity of numerous antimicrobial, antineoplastic, and antihypertensive agents. nih.gov

SAR studies on other coumarin series have demonstrated that the presence of electron-withdrawing groups, such as the nitro group, can be favorable for certain biological responses, including antifungal activity. mdpi.com Furthermore, the nitro group's reactivity is highlighted by its function in directing specific chemical syntheses; for example, the C-3 nitro group in 4-chloro-3-nitrocoumarin directs a reductive coupling reaction to form new heterocyclic structures. rsc.org

Influence of Methoxy (B1213986) Substitution on Pharmacological Profiles

The methoxy (-OCH₃) group at the C-7 position is a critical determinant of the pharmacological profile of this compound. O-substitutions on the coumarin ring are often considered essential for activities such as antifungal efficacy. mdpi.com The position of this substitution is crucial.

Specifically, the 7-methoxy group is known to be a key site for metabolism by cytochrome P450 (CYP) enzymes. Studies on analogs like 7-methoxy-4-(aminomethyl)-coumarin (MAMC) show that CYP1A2 and CYP2D6 are the primary enzymes responsible for its O-dealkylation. nih.gov The affinity of these enzymes for the molecule can be dramatically altered by other substituents on the coumarin scaffold. nih.gov

| Compound Series | Position of Methoxy Group | Observed Influence | Target/Activity | Citation |

|---|---|---|---|---|

| 7-methoxy-4-(aminomethyl)-coumarin (MAMC) Analogs | C-7 | Serves as a primary site for O-dealkylation metabolism. | Cytochrome P450 (CYP1A2 & CYP2D6) | nih.gov |

| 3-Arylcoumarin Derivatives | Not specified, but generally present | Can promote inhibitory activity. | Monoamine oxidase B (MAO-B) | researchgate.net |

| 3-Phenylcoumarin (B1362560) Derivatives | C-6 | Contributes to potent inhibition (e.g., in compound 1, IC50 = 56 nM). | Monoamine oxidase B (MAO-B) | frontiersin.org |

| Hydroxycoumarin Derivatives | C-6 (in 6-Methoxy-7-hydroxycoumarin) | Considered an essential O-substitution for biological effect. | Antifungal Activity | mdpi.com |

Positional Isomerism and its Effects on Structure-Biological Activity Correlations

Positional isomerism, which concerns the specific placement of substituents on the coumarin ring, has a profound effect on the molecule's biological activity. The distinct roles of the chloro, nitro, and methoxy groups in this compound are intrinsically tied to their respective positions (C-4, C-3, and C-7). Shifting any of these substituents to a different position would likely result in a molecule with a significantly different pharmacological profile.

For example, the C-3 position for the nitro group is critical for the specific reactivity observed in synthetic pathways. rsc.org Similarly, the C-7 position of the methoxy group is specifically recognized by metabolic enzymes like CYP2D6. nih.gov SAR studies on other coumarins confirm this principle; for instance, the antifungal activity of hydroxycoumarins differs depending on whether the hydroxyl group is at the C-6 or C-7 position. mdpi.com While direct studies comparing positional isomers of this compound were not found, the established importance of the substitution pattern in related compounds strongly indicates that the specific arrangement in the title compound is key to its unique chemical and biological identity. Any change would alter the electronic distribution, steric profile, and metabolic fate of the molecule, thereby affecting its structure-biological activity correlation.

In Silico Approaches to SAR Elucidation

In silico (computational) methods are powerful tools for elucidating the structure-activity relationships of complex molecules like coumarin derivatives. These approaches allow researchers to model and predict how chemical structures will interact with biological targets, guiding the synthesis of more potent and selective compounds.

Common in silico techniques used in the study of coumarins include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a receptor or enzyme. It has been used to validate the binding modes of coumarin derivatives as inhibitors of targets like carbonic anhydrase and MAO-B. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the physicochemical properties of compounds with their biological activities. Three-dimensional QSAR (3D-QSAR) has been successfully applied to 3-phenylcoumarin derivatives to understand the structural requirements for inhibiting enzymes like MAO-B. researchgate.net These models can generate contour maps that highlight regions where steric bulk or specific electronic properties (positive or negative charges) would increase or decrease activity. scilit.com

Principal Component Analysis (PCA) and Cluster Analysis: These statistical methods can be used to group chemicals based on mechanism-based descriptors. Such an approach was used to model the carcinogenicity of nitroaromatics by considering properties related to their transport, reactivity, and electrophilicity, providing insight into the relationship between chemical structure and biological outcomes. nih.gov

Exploration of Biological Activities and Underlying Molecular Mechanisms for 4 Chloro 7 Methoxy 3 Nitrocoumarin Derivatives in Preclinical Research

Anticancer Activity Studies (In Vitro Models)

No specific studies detailing the anticancer activity of 4-Chloro-7-methoxy-3-nitrocoumarin were identified. Research on other coumarin (B35378) derivatives suggests that this class of compounds can exhibit cytotoxic effects, but specific data for the target molecule is absent.

Cytotoxicity Evaluation against Cancer Cell Lines (e.g., HeLa, A549)

There is no available data from in vitro studies measuring the cytotoxic effects or IC₅₀ values of this compound against cancer cell lines such as HeLa or A549. Studies on other coumarins have shown activity, but these results cannot be attributed to this specific compound. nih.gov

Inhibition of Cell Motility and Metastasis

Information regarding the ability of this compound to inhibit cancer cell motility or metastasis is not available in the current body of scientific literature. While some coumarin derivatives have been investigated for their potential to suppress the epithelial-mesenchymal transition (EMT), a key process in metastasis, no such studies have been published for this compound.

Molecular Targets and Pathways Involved (e.g., p38α Mitogen-activated protein kinase 14 inhibition)

There are no published findings that identify the specific molecular targets or pathways affected by this compound. The potential for this compound to act as an inhibitor of p38α Mitogen-activated protein kinase 14 (MAPK14) or other cancer-related signaling pathways remains uninvestigated.

Multidrug Resistance (MDR) Reversal Potential

The potential of this compound to act as a multidrug resistance (MDR) reversal agent in cancer cells has not been explored in any published research. Mechanisms such as the inhibition of P-glycoprotein (P-gp) efflux pumps have been studied for other molecules but not in the context of this specific coumarin derivative.

Antimicrobial Activity Investigations (In Vitro Models)

While there is a general understanding of the antimicrobial potential of coumarins, specific data for this compound is sparse.

Antibacterial Efficacy (e.g., against Staphylococcus aureus)

No specific studies were found that evaluated the antibacterial efficacy, such as Minimum Inhibitory Concentrations (MIC), of this compound against Staphylococcus aureus or other bacteria. However, structure-activity relationship studies on other simple coumarins have indicated that the presence of a methoxy (B1213986) group at the C-7 position can be effective against Staphylococcus aureus. This suggests a potential avenue for future research into the antibacterial properties of this compound.

Antifungal Properties

Coumarin derivatives have demonstrated notable potential as antifungal agents. researchgate.net Research into novel 3-substituted amino-4-hydroxycoumarin derivatives revealed their efficacy as chitin (B13524) synthase inhibitors. nih.gov In vitro screening of these compounds for antifungal activity against various pathogenic fungi showed that many possessed moderate to excellent activity. nih.gov For instance, compound 6b was particularly effective against Cryptococcus neoformans, with a minimal inhibitory concentration (MIC) of 4 μg/mL. nih.gov The study highlighted that these derivatives showed negligible action against bacteria, suggesting their potential as selective antifungal agents. nih.gov

Another study synthesized a series of 4-methylcoumarin (B1582148) derivatives and evaluated their antimicrobial properties. These compounds exhibited significant antimicrobial activity when compared to standard drugs. europub.co.uk The structural modifications on the coumarin ring are crucial for the observed antifungal effects.

The antifungal potential of coumarin-based compounds is further exemplified by 4-chlorobenzyl p-coumarate, a semi-synthetic molecule. It has shown strong fungicidal effects against a range of Candida species, with Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values ranging from 3.9 μg/mL to 62.5 μg/mL. nih.gov The probable mechanism of action is believed to be through its effect on the plasma membrane and alteration of fungal micromorphology. nih.gov

Table 1: Antifungal Activity of Selected Coumarin Derivatives

| Compound | Target Organism | Activity (MIC) | Reference |

| 3-substituted amino-4-hydroxycoumarin (6b) | Cryptococcus neoformans | 4 μg/mL | nih.gov |

| 4-chlorobenzyl p-coumarate | Candida spp. | 3.9-62.5 μg/mL | nih.gov |

Antitubercular Potential

The search for new antitubercular agents has led to the investigation of various heterocyclic compounds, including coumarin derivatives. A study focusing on 4-methyl-7-substituted coumarin hybrids screened them for in vitro antitubercular activity against four different strains of Mycobacterium tuberculosis. mdpi.com The evaluation was performed using the Resazurin test method, with rifampicin (B610482) and isoniazid (B1672263) as reference drugs. mdpi.com

The results indicated that the presence of electron-withdrawing substituents on the coumarin ring was beneficial for antitubercular activity. mdpi.com Several derivatives, specifically compounds 3k–n, 5b–d, 6d–f, 6k, 7a, and 7f, were identified as potent antitubercular agents. mdpi.com Notably, compounds 6d and 6f were active against Mycobacterium tuberculosis H37Rv strains at a concentration of 0.625 μg/mL, while compounds 6e, 6k, and 7f were active at 1.25 μg/mL. mdpi.com

The 4-methyl-7-alkynyl coumarin derivatives 5b, 5c, and 5d also showed significant activity against M. tuberculosis H37Rv at concentrations of 0.625, 1.25, and 0.625 μg/mL, respectively. mdpi.com Furthermore, 4-methyl-7-amido coumarin derivatives (7a–f, except 7d) were found to be potent, with activity in the range of 1 and 10 μg/mL against H37Rv strains. mdpi.com The amide group is considered a good linker that can effectively bind to the active site of proteins, potentially explaining the improved antitubercular potential of these derivatives. mdpi.com

Table 2: Antitubercular Activity of 4-Methyl-7-Substituted Coumarin Derivatives against M. tuberculosis H37Rv

| Compound | Activity (MIC) | Reference |

| 6d | 0.625 μg/mL | mdpi.com |

| 6f | 0.625 μg/mL | mdpi.com |

| 5b | 0.625 μg/mL | mdpi.com |

| 5d | 0.625 μg/mL | mdpi.com |

| 6e | 1.25 μg/mL | mdpi.com |

| 6k | 1.25 μg/mL | mdpi.com |

| 7f | 1.25 μg/mL | mdpi.com |

| 5c | 1.25 μg/mL | mdpi.com |

Anti-inflammatory Response Modulation

Coumarins are recognized for their anti-inflammatory properties. nih.gov A study on 4-hydroxy-7-methoxycoumarin (B561722) (4H-7MTC) investigated its anti-inflammatory effects in LPS-stimulated RAW264.7 macrophages. nih.govresearchgate.net The findings revealed that 4H-7MTC significantly reduced the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) without causing cytotoxicity. nih.govresearchgate.net It also decreased the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2). nih.govresearchgate.net

Furthermore, 4H-7MTC was found to lower the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6. nih.govnih.gov The underlying mechanism of its anti-inflammatory action involves the downregulation of nuclear factor kappa B (NF-κB) activation by inhibiting the degradation of IκBα. nih.govnih.gov Additionally, 4H-7MTC suppressed the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase/stress-activated protein kinase (JNK). nih.govnih.gov These results suggest that 4H-7MTC could be a promising candidate for addressing inflammatory conditions. nih.govresearchgate.net

In a separate study, four sets of 4-methyl-7-substituted coumarin derivatives were evaluated for their in vitro anti-inflammatory activity using an anti-denaturation assay. mdpi.com The results showed that compounds with electron-donating and nitrogen-rich fragments tended to have enhanced anti-inflammatory effects. mdpi.com Specifically, compounds 3o, 5f, 6c, and 7d were the most active in their respective series. mdpi.com

Antioxidant Capacity Assessments

Many coumarin derivatives are known for their ability to scavenge reactive oxygen species and mitigate processes involving free radical damage. researchgate.net The antioxidant potential of various coumarin derivatives has been assessed through different in vitro methods.

One study synthesized a series of carbohydrazides with a coumarin ring and other coumarin derivatives with a heterocyclic ring, all of which demonstrated good antioxidant activity. researchgate.net Another research effort focused on new coumarin-substituted derivatives of benzothiazole, which also showed positive results in the DPPH radical scavenging assay. researchgate.net

The antioxidant efficiency of 4-methylcoumarins has been systematically studied. nih.gov It was found that o-dihydroxysubstituted coumarins were excellent radical scavengers. nih.gov Interestingly, the corresponding o-diacetoxy derivatives also showed good scavenging ability. The introduction of an ethoxycarbonylethyl substituent at the C-3 position was found to modulate the antioxidant efficiency. nih.gov

In an investigation of four 4-hydroxycoumarin (B602359) derivatives, their scavenger activity was measured in a hypochlorous system using a luminol-dependent chemiluminescence assay. researchgate.net Among the tested compounds, ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate (SS-14) exhibited the best scavenger activity at the highest concentration. researchgate.net It is suggested that hydroxyl and methoxy groups have a good capacity to capture free radicals. researchgate.net

A recent study on eighteen 4-hydroxycoumarin derivatives confirmed their antioxidant potential through DPPH and ABTS radical-scavenging assays. scholaris.ca Six of the synthesized coumarins demonstrated a higher scavenging capacity for DPPH radicals than butylated hydroxytoluene (BHT). scholaris.ca Notably, 4-hydroxy-6-methoxy-2H-chromen-2-one (compound 4a) with an IC50 of 0.05 mM, surpassed the antiradical activity of ascorbic acid (0.06 mM). scholaris.ca

Enzyme Inhibition Profiling

Monoamine oxidases (MAO-A and MAO-B) are significant targets in the treatment of neurodegenerative diseases and depression. nih.gov The coumarin scaffold has proven to be ideal for developing MAO inhibitors. scienceopen.com

Studies on 3-phenylcoumarin (B1362560) derivatives revealed that most of these compounds act preferentially on MAO-B, with IC50 values in the micromolar to nanomolar range. nih.gov 6-Chloro-3-(3'-methoxyphenyl)coumarin was identified as the most active compound, with an IC50 of 0.001 μM, making it significantly more potent and selective than the reference compound, R-(-)-deprenyl hydrochloride. nih.gov In contrast, 6-chloro-4-hydroxy-3-(2'-hydroxyphenyl)coumarin was the only compound in its series to show activity against the MAO-A isoform, while still maintaining good selectivity for MAO-B. nih.gov

Research has shown that substitutions on the coumarin ring can effectively modulate MAO affinity and selectivity. mdpi.com For instance, 3-phenyl substitution in coumarin derivatives significantly enhances MAO-B inhibition, while 4-phenyl substitution is more effective for MAO-A inhibition. scienceopen.comscienceopen.com A study on chalcocoumarins (3-cinnamoyl-2H-chromen-2-ones) found that these hybrids were selective for MAO-B, with one compound, ChC4, showing the strongest in vitro activity with an IC50 of 0.76 ± 0.08 µM. mdpi.com

Furthermore, 7-Chloro-4-nitrobenzofurazan (NBD-Cl), a compound structurally related to nitrocoumarins, has been shown to be a potent inhibitor of both MAO-A and MAO-B. nih.gov

Table 3: MAO Inhibitory Activity of Selected Coumarin Derivatives

| Compound | Target Enzyme | Activity (IC50) | Reference |

| 6-Chloro-3-(3'-methoxyphenyl)coumarin | MAO-B | 0.001 μM | nih.gov |

| Chalcocoumarin (ChC4) | MAO-B | 0.76 ± 0.08 µM | mdpi.com |

| 3-phenyl coumarin 22d | MAO-B | Ki = 0.19 ± 0.04 μM | scienceopen.com |

| 4-phenyl coumarin 12b | MAO-A | Ki = 0.39 ± 0.04 μM | scienceopen.com |

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. Coumarin derivatives have been investigated for their ability to inhibit this enzyme.

Studies have shown that certain coumarin derivatives can bind to the peripheral anionic site of acetylcholinesterase. nih.gov For example, 3-chloro-7-hydroxy-4-methylcoumarin was found to dissociate the fluorescent ligand propidium (B1200493) from the peripheral anionic site of Torpedo californica acetylcholinesterase. nih.gov This indicates that the coumarin derivative binds to this peripheral site, which is consistent with the kinetics of inhibition observed. nih.gov

The ability of coumarins to act as cholinesterase inhibitors highlights another facet of their diverse pharmacological profile, making them attractive scaffolds for the design of new therapeutic agents targeting neurodegenerative disorders.

Human Neutrophil Elastase (HNE) Inhibition

Derivatives of the closely related isocoumarin (B1212949) scaffold have been extensively studied as inhibitors of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases. nih.gov A series of 3-alkoxy-7-amino-4-chloroisocoumarins have been synthesized and shown to be potent, mechanism-based inhibitors of HNE. nih.gov

The inhibitory potency of these compounds, measured as kobs/[I] values, ranged from 10⁴ to 10⁶ M⁻¹s⁻¹, indicating a rapid rate of inactivation. nih.gov Structure-activity relationship studies revealed that hydrophobic substituents at the 7-amino position of the isocoumarin ring enhance both inhibitory potency and selectivity for HNE. nih.gov For example, a derivative with a PhNHCONH substituent at the 7-position exhibited a kobs/[I] value of 1.2 x 10⁶ M⁻¹s⁻¹ and was highly selective for HNE. nih.gov

The crystal structure of a related compound, 4-chloro-7-(iodoacetyl)amino-3-methoxyisocoumarin, an inhibitor of HNE, has been determined, providing insight into its molecular conformation. nih.gov The high planarity of the isocoumarin ring system, with the carbonyl group of the amide function being coplanar, is a key structural feature. nih.gov

These findings on 4-chloroisocoumarin derivatives suggest that this compound could also possess inhibitory activity against HNE. The electrophilic nature of the nitro group at the 3-position, combined with the chlorine at the 4-position, could make the coumarin susceptible to nucleophilic attack by a key serine residue in the active site of HNE, leading to irreversible inhibition.

Table 1: HNE Inhibitory Activity of Selected Isocoumarin Derivatives

| Compound | 7-Substituent | kobs/[I] (M⁻¹s⁻¹) | Selectivity for HNE |

| 24 | PhNHCONH | 1.2 x 10⁶ | Very Selective |

| 66 | Bz-L-Phe | 1.8 x 10⁵ | Very Selective |

This table presents data for isocoumarin derivatives, not this compound itself, to illustrate the potential of this class of compounds as HNE inhibitors.

Investigation of Molecular Interactions with Biomolecules (e.g., DNA binding, protein interactions)

The interaction of coumarin derivatives with biomolecules is a broad area of research, with many studies focusing on their potential as anticancer agents through mechanisms that include DNA binding and protein interactions. nih.gov

For example, some coumarin hybrids have been shown to induce apoptosis in cancer cells by up-regulating the expression of pro-apoptotic proteins like caspase-3 and caspase-9. nih.gov Other nitro-coumarin derivatives, such as 5,7-dimethoxy-4-methyl-6-nitro-chromen-2-one, have been found to induce cytotoxicity in colon cancer cells by up-regulating the expression of BAX and PUMA through the cleavage of PARP. nih.gov

While direct evidence for DNA binding by this compound is not available, the planar nature of the coumarin ring system is a common feature of molecules that can intercalate into the DNA double helix. The presence of the nitro group could also influence its DNA binding properties.

Regarding protein interactions, coumarins have been shown to interact with a variety of proteins. For instance, some derivatives are known to inhibit carbonic anhydrases (CAs), with some showing selective inhibition of tumor-related CA IX and CA XII in the nanomolar range. nih.gov Others have been found to target the colchicine (B1669291) binding site on β-tubulin, thereby inhibiting microtubule polymerization and showing potent antitumor activity. nih.gov

The specific molecular interactions of this compound with biomolecules remain an area for future research. The combination of its substituents—the electron-withdrawing nitro and chloro groups and the electron-donating methoxy group—would create a unique electronic profile that could govern its binding affinity and selectivity for various biological targets.

Advanced Research Methodologies and Applications of 4 Chloro 7 Methoxy 3 Nitrocoumarin in Chemical Biology

In Silico Molecular Docking Simulations for Ligand-Protein Interactions

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. mdpi.com This methodology is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinities and modes of interaction with biological targets.

While specific docking studies on 4-Chloro-7-methoxy-3-nitrocoumarin are not extensively documented in publicly available literature, research on closely related analogs provides significant insight into its potential interactions. For instance, studies on 6,7-dimethoxy-3-nitrocoumarin have demonstrated stable binding to various protein targets, with binding energies exceeding -6.0 kcal/mol. nih.gov Similarly, docking studies of other coumarin (B35378) derivatives against enzymes like monoamine oxidases (MAO-A and MAO-B) and cholinesterases have successfully elucidated the structural basis for their inhibitory activity. mdpi.comnih.gov

The binding of this compound to a protein's active site would be governed by a combination of forces:

Hydrogen Bonding: The nitro group and the carbonyl oxygen of the coumarin ring are potent hydrogen bond acceptors.

Hydrophobic Interactions: The aromatic benzene (B151609) ring of the coumarin scaffold can engage in π-π stacking and other hydrophobic interactions with nonpolar amino acid residues.

Halogen Bonding: The chlorine atom at the C4 position can participate in halogen bonding, a specific noncovalent interaction with electron-donating atoms.

A hypothetical docking simulation of this compound into a generic kinase active site, based on interactions observed for similar inhibitors, might look as follows:

| Interaction Type | Potential Interacting Residue (Example) | Ligand Functional Group Involved |

| Hydrogen Bond | Cysteine | Nitro Group (Oxygens) |

| Hydrogen Bond | Glycine (Backbone NH) | Carbonyl Oxygen |

| Hydrophobic Interaction | Leucine, Valine | Benzene Ring |

| π-π Stacking | Phenylalanine, Tyrosine | Coumarin Ring System |

| Halogen Bond | Aspartate, Glutamate (Carbonyl Oxygen) | Chloro Group |

This table is illustrative, based on common interactions for kinase inhibitors and coumarin analogs.

These in silico predictions are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the discovery of new bioactive agents. mdpi.com

Design and Synthesis of Combinatorial Libraries of this compound Analogs for High-Throughput Screening

Combinatorial chemistry is a powerful strategy for generating large collections of related compounds (libraries) for high-throughput screening (HTS) to identify molecules with desired biological activities. nih.gov The this compound scaffold is an excellent starting point for creating such libraries due to its multiple reactive sites.

The core structure can be synthesized through established methods like the Pechmann condensation, followed by nitration and chlorination steps. researchgate.netresearchgate.net Once the scaffold is obtained, its functional groups can be systematically modified. The chlorine atom at the C4 position is a particularly useful handle, as it can be readily displaced by various nucleophiles (e.g., amines, thiols, alcohols) to introduce diverse side chains.

A general strategy for a combinatorial library based on this scaffold could involve:

Nucleophilic Aromatic Substitution: Reacting the C4-chloro position with a library of primary and secondary amines, thiols, or phenoxides.

Reduction and Functionalization: Reducing the C3-nitro group to an amine, which can then be acylated, sulfonated, or used in reductive amination to introduce further diversity.

Demethylation and Re-alkylation: The 7-methoxy group can be demethylated to a hydroxyl group, which can then be re-alkylated with a variety of alkyl halides to modulate solubility and steric properties.

| Position on Scaffold | Potential Modification Reaction | Example Reagents for Library | Resulting Functional Group |

| C4 | Nucleophilic Substitution | Amines (R-NH2), Thiols (R-SH) | -NHR, -SR |

| C3 | Reduction, then Acylation | 1. SnCl2/HCl2. Acyl Chlorides (R-COCl) | -NH-CO-R |

| C3 | Reduction, then Sulfonylation | 1. SnCl2/HCl2. Sulfonyl Chlorides (R-SO2Cl) | -NH-SO2-R |

| C7 | Demethylation, then Alkylation | 1. BBr32. Alkyl Halides (R-X) | -O-R |

This approach allows for the rapid generation of hundreds or thousands of distinct analogs, which can be screened to identify structure-activity relationships (SAR) and optimize lead compounds for specific biological targets.

Application as Fluorescent Probes or Labels in Biological Systems

Coumarin derivatives are widely recognized for their fluorescent properties and are frequently used to create probes for biological imaging and assays. nih.gov The fluorescence of the coumarin core is highly sensitive to the nature and position of its substituents. The 7-methoxy group generally enhances fluorescence quantum yield.

The nitro group at the C3 position, being a strong electron-withdrawing group, typically quenches the fluorescence of the coumarin scaffold. This "off" state, however, is the basis for creating powerful fluorogenic probes. A key application is in the detection of specific enzyme activities, such as nitroreductases, which are found in various microbes and hypoxic cancer cells. nih.govnih.gov

The mechanism of action for a nitroreductase probe is as follows:

The non-fluorescent (or weakly fluorescent) this compound is introduced into the biological system.

In the presence of nitroreductase, the nitro group is reduced to a highly fluorescent amino group (4-Chloro-7-methoxy-3-aminocoumarin).

This enzymatic conversion results in a significant "turn-on" of fluorescence, allowing for sensitive detection of the enzyme's activity in living cells or tissues. nih.gov

| Compound State | Key Functional Group | Fluorescence | Rationale |

| Probe (Pre-reaction) | 3-Nitro (-NO2) | Quenched (Off) | The electron-withdrawing nitro group disrupts the excited state de-excitation pathway required for fluorescence. |

| Product (Post-reaction) | 3-Amino (-NH2) | Fluorescent (On) | The electron-donating amino group restores and often enhances the intrinsic fluorescence of the coumarin core. |

This turn-on mechanism provides a high signal-to-noise ratio, making it ideal for sensitive detection in complex biological environments.

Development of Novel Chemical Tools Based on this compound Scaffold

A chemical tool is a molecule designed to study or manipulate a biological system. The this compound scaffold serves as a versatile building block for developing such tools. rsc.org Its utility extends beyond the fluorogenic probes described above.

The reactive C4-chloro position makes it a valuable precursor for synthesizing more complex heterocyclic systems. For example, 4-chloro-3-nitrocoumarin (B1585357) has been used as a starting material to create fused ring systems like chromenopyrrolones through multi-step reactions involving reductive coupling and intramolecular cyclization. rsc.org These more complex scaffolds can then be explored for unique biological activities.

Furthermore, by combining the functionalities, the scaffold can be used to create multi-purpose chemical tools:

Targeted Probes: By attaching a ligand for a specific protein to the C4 position, the coumarin can be directed to a particular location within the cell. Subsequent reduction of the nitro group could then signal the local enzymatic environment.

Photo-releasable Compounds: The nitrocoumarin structure can be adapted for use as a photolabile protecting group, where light is used to trigger the release of a bioactive molecule attached to the scaffold.

Inhibitor Scaffolds: As suggested by docking studies, the scaffold itself has the potential to be an inhibitor. The combinatorial libraries (Section 8.2) can be screened to develop potent and selective inhibitors for enzymes like kinases or proteases.

The development of novel tools from this scaffold leverages its inherent chemical reactivity and photophysical properties, making it a valuable asset in the field of chemical biology.

Q & A

Basic Research Question

- Chromatographic Purification : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate nitro-coumarin derivatives .

- Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) to remove unreacted precursors .

- Quality Control : Validate purity (>98%) via LC-MS (molecular ion peak at m/z 295.66) and elemental analysis .

How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

The electron-withdrawing nitro (C-3) and chloro (C-4) groups deactivate the coumarin ring, while the methoxy group (C-7) activates it via resonance. This creates regioselectivity challenges:

- Suzuki-Miyaura Coupling : Use Pd(PPh3)4 with aryl boronic acids targeting C-6 (activated by methoxy group) .

- Photochemical Reactivity : UV irradiation induces nitro group reduction, enabling selective C-Cl bond functionalization .

Data Analysis : Compare DFT calculations (HOMO-LUMO gaps) with experimental yields to validate mechanistic pathways .

What strategies address low yields in the nitro-functionalization step during synthesis?

Basic Research Question

Low yields often stem from incomplete nitration or side reactions. Optimize:

- Temperature Control : Maintain 0–5°C to favor mono-nitration over di-nitration .

- Acid Strength : Adjust H2SO4 concentration (90–95%) to enhance nitronium ion (NO2<sup>+</sup>) formation .

- Workup Protocol : Quench with ice-water to precipitate the product, minimizing hydrolysis .

How can researchers validate the antimicrobial activity of this compound while accounting for structural analogs?

Advanced Research Question

- Comparative SAR Studies : Test derivatives (e.g., 7-methoxy vs. 7-ethoxy) against Gram-positive (e.g., B. subtilis) and Gram-negative strains to isolate substituent effects .

- Docking Simulations : Model interactions with bacterial enzymes (e.g., DNA gyrase) to correlate nitro group orientation with inhibitory activity .

- Contradiction Analysis : Reconcile discrepancies between in vitro MIC values and computational predictions by adjusting assay conditions (e.g., pH, solvent) .

What are the best practices for characterizing photophysical properties of this compound?

Basic Research Question

- UV-Vis Spectroscopy : Measure λmax in ethanol (expected ~320 nm due to nitro conjugation) .

- Fluorescence Quenching : Assess solvent polarity effects; nitro groups typically reduce quantum yield via intersystem crossing .

- Lifetime Measurements : Use time-resolved fluorescence to distinguish between radiative and non-radiative decay pathways .

How can computational methods guide the optimization of this compound’s solubility for in vivo studies?

Advanced Research Question

- COSMO-RS Simulations : Predict solubility in DMSO/water mixtures by modeling solute-solvent interactions .

- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl at C-5) while monitoring steric effects via molecular dynamics .

- Experimental Validation : Compare predicted and measured solubility using nephelometry to refine computational parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.